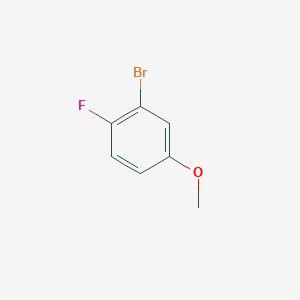

3-Bromo-4-fluoroanisole

Description

The exact mass of the compound 2-Bromo-1-fluoro-4-methoxybenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIGJBQYDRJPIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590734 | |

| Record name | 2-Bromo-1-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161497-23-9 | |

| Record name | 2-Bromo-1-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-fluoro-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromo-4-fluoroanisole: Synthesis, Reactivity, and Applications in Modern Drug Discovery

For Immediate Release

This whitepaper provides an in-depth technical overview of 3-Bromo-4-fluoroanisole (CAS No. 1161497-23-9), a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] This guide is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in medicinal chemistry.

Introduction: The Strategic Importance of Halogenated Anisoles

Halogenated anisoles are a critical class of intermediates in organic synthesis. The presence of halogen atoms provides reactive "handles" for a variety of chemical transformations, including cross-coupling reactions and nucleophilic substitutions.[1] The strategic placement of fluorine, in particular, can significantly enhance a drug candidate's metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2][3] this compound, with its unique arrangement of bromo and fluoro substituents, offers a valuable platform for the construction of elaborate molecular architectures.[1]

Physicochemical and Spectroscopic Data

This compound is typically a colorless to light yellow liquid.[1] Its key physicochemical and spectroscopic data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1161497-23-9 | [1][4] |

| Molecular Formula | C₇H₆BrFO | [1][4] |

| Molecular Weight | 205.02 g/mol | [1][4] |

| Boiling Point | 212.3±20.0 °C (Predicted) | [1] |

| Density | 1.531±0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

| 1H NMR, 13C NMR, IR, MS | Spectra available | [5] |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available precursor. A common synthetic route involves the sequential functionalization of 3-fluoroanisole.

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

3-Fluoroanisole

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoroanisole in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.

-

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine for allylic and benzylic bromination, as well as for electrophilic aromatic substitution under certain conditions.

-

AIBN: As a radical initiator, AIBN facilitates the formation of the bromine radical, which is the reactive species in this electrophilic substitution.

-

Washing Steps: The aqueous work-up is crucial to remove unreacted reagents, by-products, and acidic impurities, ensuring the purity of the final product.

Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by the electronic effects of its substituents. The methoxy group is an activating, ortho-para directing group, while the fluorine and bromine atoms are deactivating, ortho-para directing groups. This substitution pattern opens up a range of possibilities for further functionalization.

Key Reactions

-

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the fluorine atom can activate the aromatic ring towards nucleophilic attack, allowing for the displacement of the fluorine or bromine atom by various nucleophiles.[1]

-

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of many pharmaceuticals.[1]

Role in Drug Design

The incorporation of the this compound moiety into a drug candidate can have profound effects on its pharmacological profile. The fluorine atom can enhance metabolic stability by blocking sites of enzymatic oxidation, while the bromine atom provides a site for further chemical modification to optimize binding affinity and other properties.[1][2][3]

The following diagram illustrates the logical flow of utilizing this compound in a drug discovery program.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory.[6] It is classified as causing skin irritation and serious eye irritation, and may cause respiratory irritation.[6] Always consult the Safety Data Sheet (SDS) before handling this compound.[6][7]

First-Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[7]

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[8]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern provides a platform for a variety of chemical transformations, enabling the construction of novel compounds with tailored biological activities. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in research and development.

References

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

Scott, P. J. H. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(7), 1147–1152. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal, 7(2), 207. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(1161497-23-9) 1H NMR [m.chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

3-Bromo-4-fluoroanisole molecular weight

An In-depth Technical Guide to 3-Bromo-4-fluoroanisole: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry and agrochemical synthesis. Its strategic arrangement of a bromo, a fluoro, and a methoxy substituent on a benzene ring provides a unique combination of steric and electronic properties that can be exploited in diverse chemical transformations.[1] The presence of fluorine, in particular, is of high interest in drug development, as its unique properties can modulate a molecule's electronic character, lipophilicity, conformation, and metabolic fate, often leading to improved potency, selectivity, and pharmacokinetic profiles.[2][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the physicochemical properties of this compound, provides a detailed protocol for its synthesis, explores its core applications as a versatile chemical intermediate, and outlines essential safety and handling procedures.

Part 1: Physicochemical and Structural Characteristics

The foundational properties of a chemical reagent dictate its behavior and potential applications. The molecular weight of this compound is 205.02 g/mol .[1][4][5] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | 205.02 g/mol | [1][4][5] |

| Molecular Formula | C₇H₆BrFO | [4][5] |

| CAS Number | 1161497-23-9 | [1][4] |

| Appearance | Colourless to light yellow liquid | [4] |

| Boiling Point | 212.3 ± 20.0 °C (Predicted) | [4] |

| Density | 1.531 ± 0.06 g/cm³ (Predicted) | [4] |

| IUPAC Name | 2-Bromo-1-fluoro-4-methoxybenzene | [4] |

| InChI Key | LYIGJBQYDRJPIR-UHFFFAOYSA-N | [1] |

Molecular Structure

The specific arrangement of substituents on the aromatic ring is crucial to the compound's reactivity. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group, while the fluorine atom is a deactivating, yet ortho-, para-directing group. The bromine atom provides a reactive handle for a multitude of chemical transformations.

Caption: Molecular structure of this compound.

The Critical Role of Structural Isomerism

It is imperative for researchers to recognize that the properties and reactivity of bromo-fluoroanisoles are highly dependent on the positions of the halogen atoms.[1] For instance, 4-Bromo-3-fluoroanisole (CAS 458-50-4) is a known intermediate in the preparation of mGlu1 receptor enhancers.[6][7][8] This structural isomer, while having the same molecular formula and weight, exhibits distinct chemical behaviors due to the different electronic and steric environment around the reactive sites.[1] Always verify the CAS number to ensure the correct isomer is being used.

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved through electrophilic aromatic substitution on a suitable precursor. The choice of starting material and reaction conditions is dictated by the directing effects of the substituents already present on the aromatic ring. A logical and common approach is the direct bromination of 4-fluoroanisole.

Causality of the Synthetic Approach

In this strategy, the starting material, 4-fluoroanisole, possesses two ortho-, para-directing groups: the strongly activating methoxy group (-OCH₃) and the weakly deactivating fluorine group (-F). The methoxy group's powerful activating effect directs the incoming electrophile (Br⁺) primarily to the positions ortho to it (positions 3 and 5). Position 3 is favored due to reduced steric hindrance compared to the position adjacent to the fluorine atom.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from established procedures for the bromination of related anisole compounds.[9]

Materials:

-

4-Fluoroanisole

-

Liquid Bromine (Br₂)

-

Chloroform (CHCl₃)

-

5% Aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and separatory funnel.

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 4-fluoroanisole (1.0 eq.) in chloroform.

-

Bromination: While stirring the solution at room temperature, add liquid bromine (1.05 eq.) dropwise from the dropping funnel. A slight exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 6-10 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully wash the mixture with a 5% aqueous solution of sodium hydroxide to neutralize any remaining bromine and HBr, followed by three washes with water.

-

Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the chloroform solvent under reduced pressure. The resulting crude residue can be purified by vacuum distillation to yield pure this compound.[9]

Part 3: Core Applications in Synthetic Chemistry

This compound is not an end product but a versatile intermediate. Its value lies in the ability of its distinct functional groups to participate in a variety of subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key reactive site for forming new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1] In a Suzuki coupling, the C-Br bond undergoes oxidative addition to a palladium(0) catalyst, which then facilitates coupling with a boronic acid derivative. This is a cornerstone of modern pharmaceutical synthesis.

Caption: Schematic of a Suzuki-Miyaura cross-coupling reaction.

Formation of Grignard Reagents

The bromine atom allows for the facile formation of the corresponding Grignard reagent, (3-fluoro-4-methoxyphenyl)magnesium bromide.[1] This organometallic intermediate is a powerful carbon-based nucleophile, enabling the construction of new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Nucleophilic Aromatic Substitution (SNAr)

While less common for bromine, the presence of the strongly electron-withdrawing fluorine atom can activate the aromatic ring towards nucleophilic attack under specific conditions.[1] This provides a pathway to introduce other functional groups onto the ring by displacing one of the halogen atoms, further expanding the synthetic utility of this scaffold.

Part 4: Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Profile:

-

Hazard Statements: Classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][10] It may also be harmful if swallowed, in contact with skin, or if inhaled.[10]

Recommended Handling Procedures:

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[11] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety goggles or face shield).[11]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.

Storage and Disposal:

-

Storage: Store in a well-ventilated place.[11] Keep the container tightly closed in a dry and cool environment.[4][11] Store locked up.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound, with a molecular weight of 205.02 g/mol , is far more than a simple chemical compound; it is a highly versatile and valuable tool for synthetic chemists. Its unique trifunctionalized structure provides multiple avenues for constructing complex molecular architectures, making it an indispensable intermediate in the discovery and development of new pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthetic routes, and reactive potential, combined with stringent adherence to safety protocols, will enable researchers to fully leverage this powerful building block in their scientific endeavors.

References

- This compound | 1161497-23-9 | Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk6gwH__mfaOxFBYdXhxDTO4fEB-645MSJhWb58Vf4Dore1gq4TpxL5Dn4ZcBOhh21KV-RCM9EA5wl_EbFKGrHxeRUaU05m-BdXmg6JkXJrQH-CE10BCudQzXskmmQah2rrset]

- This compound - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4So9KEObBXzvhd1SjKY6ka3J9MWx0n-c-NuMZCvtMG5ZZICRKW0BEpsaWNgUnPGpPPpbRxjB04MP4-v2wUnPb0KQMpsXdnJt1Cv1Q_OR9SXwnNrM1A8xIeFb2uC9r2-qOXceXpO5CAZ4YaxvZHdZ7v6Y8mGLi_ra_rcsbJ1E=]

- This compound [CAS: ] - Ivy Fine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxU-wPICYfe7AbKTGkodM2DMhvLp7XRvtLDQKlPkmgP_PJwD1Q7oYHOGfQ-Z1iu3VlUKnKCPh3EfgKQaAEVmGnNo3PRnZ9zj_a_zeRO6BMRSBuDnwRjjcs4i_L2wsC]

- This compound SDS, 1161497-23-9 Safety Data Sheets - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm7kAiQBpUhG4ZyPZvQaKvB5k1G5E-JIw4OxdsIXhrD3w6Cx1UfV-unDdVJWcfum73ZH0Q6zTG79QnfHdluoL4Vk7CxBBG65UOo4fZoOPForiu76Jmt5Ye5zTDcoipecV72-Pk7Ld5iKd-km8NQ8V93Aw6jp2-onNia2GTvt0Ddw==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW56D9UAPkqV-o_2MEQUDEd3E6HxZbbanWFIycW73Hh2pChrcqFqRhtJIgi_LMG2ggoYMkHXHl7DgAnlb1AdEbglc2KWiqdXehdY50EwW-WbT178E9bqmjdTAhxQPjNpasw8hRBhmNe7Sn9xFdUZ7qBP4errjZc8jqstAHymnXA0f_tqYEs9zMzxBbAjb5OfTtLqwfid_48bLKf5fZ0AZLXLG2IG4LVeneG30ugC0OwPycZnfzu-X0KX2_QfJhByUPWA4zEJSrsFQVYKzPsVdA5Dc=]

- 4-Bromo-3-fluoroanisole - Matrix Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER7eEMYNGYET8LE3TtPXIcJFfV4yumoJ2wNRirDGfyv1DS9XP5XZQizdhbSLFfqNza3CzG4kAywXT0HgCwNQ4tw8g9E0xAwPqT1zGXKcB5peFj2KDVW-kkNgrMcZ-5V4v7etvrGEE=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwaRyoqD4NJKc5U4zRqa-k8hSd08Tb9otp0Pv90mHRNCuiZufVoKBjgxQBu_LnGJXXvd8abixxWhCErysfTdZd_ORsE7f1Yx-Gwd-f4vBDZ3BMRt87at3IU39SahCV3UNmD6IG9kD_JU_r9WCC2EcneZzDuv2DkRq09LKsnI_MdtGEzt8Fv2WT2Vjk_0i5IP-faf9lcmNRwqIOmNxFB_NujxrKNYColibv3H42mba2EOho514BVcgZAcc5r3-OXyYo5NH9FKRVXJGDRAK6we6nx1-XxA==]

- SAFETY DATA SHEET - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNu2qmq8jsyKOcuioz7F59KsHMBO3L-XID1kfr7UYTyBs3lc3l07URTxwrxBfYk_HgApSKxcuVwEXYNEpuIPIc-4LLr3UsH5CJhicy8YRKYEUvZlTmysrAM9Eq2rsgnuOMLUT0J8Zj1OwiKWNmZzxrDNnbX4B0kYS1X3kqnA1xbGIZJFEWc8oUuTosgjdv8nB1gQ59oBleP-RZjUYzchSkIxooOuQeR27AiXAszNYgTxmoVyCktNG0ijd1xH_UvpmyZ6c7pj6Z1vgs1I8=]

- SAFETY DATA SHEET - MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBIIt5Z2S6eZWuf5OMJy5pDWLuz52nZ8sL9qUavlnDXrpS8L4pH7P1MwD2kPDpKEeMYCybwDux2VPPXLYoqCPLN3BWb1IE_zBVW1vD89BAWSPFH39Cfu0VjmIxiROBMaa3HLkF_-A9KbemKKp2KQ==]

- Synthesis of 2-fluoro-4-bromoanisole - PrepChem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGJujrUr5g7HLIY07Cr5SfuMElrd4wDFyhtyIW0vL2OV0MYN1cCrtQiVm1ETXI1fZot2kZp8ktMjApCp4-1nSwcDLr43HYm_L66kVQ1E9H_clr6656FIMvMneAy8eYRyJf8Ed_e6u5]

- 4-Bromo-3-fluoroanisole | 458-50-4 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3RbjD86HyUu_w2Xt1LZhryBI6spVuuZ-gzkZGjluu-QChL6iFx1iY4goOKGRBC-j9gaJMupf_QW_ahstRAzWNnM5k9cRHDv7t_VYDdpiXbXfjz5z9LKek2ShMdsKuYB8IHFSq5KuG0eP6C3xjeTJXIkwM9Fn7TeragnVl8fqt]

- The Role of 4-Bromo-3-fluoroanisole in Modern Pharmaceutical Synthesis - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEiICmuCI6fm_b14t-FFY2yZM-1ZurQpwMijixHStnOzTV8VkiidPrtZ1yljRyPuaVe5hFQRpiTCPEHHrLvoJRBAzK-UWbnB9vhOuB1TtaEfI7GsQ0WKfzLoWfm7NXXG3sANB0gR3HI4idv9289HssQYMYJ2mXIa9ISoIxaOaQKDaf5sRhPlPxn0FWJLJbB2aXxfC5vead1G3oIeo8s1uEQaztOqu3B_lIlxZOqX3d5_FT9U_khqz2uVUCpAEMfOo=]

- A New One-Pot Procedure for the Synthesis of Polyfluoroanisoles from Polyfluoroanilines - PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtEPkF8Bm1sdQ4MYMg0f0IOpSwnzoHr6gOTzFg-ZLJutmU5-YY5F5Z_QfH-yzAju-cTKWVUoX5bBbOat71HLNwy17Q7rYQEUp7cpz3-0QP0jNO5XMV2RwmINc-b-8jhAPJTVFsjsqJrgTIO_dDT4Y3kzCnAQeGtFuimszsxUKcD3unu7AkOgw=]

- Fluorine in drug design: a case study with fluoroanisoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25755132/]

- Fluorine in drug discovery: Role, design and case studies - ScienceDirect. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1n-VrFOK1ux4Bv5LmKD_ObDrrUgsIEiVXNDN_4iMQAbOAM78HNJPONHAjRuT1A-QXQgeMhDjUBX388dcwxhvUl0_fUzDrPEutKTUFnLV1fNHmnIOq5LyGznfweG4TXafqX1HPL5x447EtK_dYcOVtCA5vPNb6TQoLU8TV6SY9Z8wkFUvrFzE=]

- 1-Bromo-2-fluoro-4-methoxybenzene | C7H6BrFO - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-fluoro-4-methoxybenzene]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. ivychem.com [ivychem.com]

- 6. 458-50-4 Cas No. | 4-Bromo-3-fluoroanisole | Matrix Scientific [matrixscientific.com]

- 7. 4-Bromo-3-fluoroanisole | 458-50-4 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. prepchem.com [prepchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3-Bromo-4-fluoroanisole for Advanced Research Applications

Introduction

3-Bromo-4-fluoroanisole is a halogenated aromatic compound that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on a benzene ring, provides a versatile platform for the construction of complex molecular architectures. For researchers and professionals in drug development and materials science, understanding the nuanced physical properties and reactivity of this intermediate is paramount for its effective application in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1] This guide offers an in-depth exploration of the physicochemical characteristics, spectroscopic profile, reactivity, and safe handling of this compound, grounded in established scientific principles and practical, field-proven insights.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reaction setup, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrFO | [2][3] |

| Molecular Weight | 205.02 g/mol | [1][2] |

| CAS Number | 1161497-23-9 | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 212.3 ± 20.0 °C (Predicted) | [2] |

| Density | 1.531 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |

The presence of both bromine and fluorine atoms significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon in multi-step synthetic sequences.[1]

Spectroscopic and Chromatographic Profile

A thorough understanding of the spectroscopic signature of this compound is crucial for reaction monitoring and product characterization.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will show a large coupling constant (¹J C-F), which is a characteristic feature.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M+) and an (M+2) peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, C-O stretching of the ether linkage, and C-F and C-Br stretching.

Protocol for Spectroscopic Analysis

A standardized protocol for acquiring analytical data for a compound like this compound is outlined below.

-

Sample Preparation:

-

For NMR, dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

For MS, prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

For IR, the analysis can be performed on a neat liquid sample using a salt plate (e.g., NaCl or KBr).

-

-

NMR Spectroscopy:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Process the data (Fourier transform, phase correction, and baseline correction) to obtain high-quality spectra.

-

-

Mass Spectrometry:

-

Infuse the sample solution into the mass spectrometer using an appropriate ionization technique (e.g., ESI or APCI).

-

Acquire the mass spectrum in the positive or negative ion mode over a suitable mass range.

-

-

IR Spectroscopy:

-

Place a drop of the neat liquid between two salt plates.

-

Acquire the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Reactivity and Synthetic Utility

This compound is a versatile substrate for a variety of organic transformations, primarily due to the presence of the bromine and fluorine substituents.[1]

-

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atom activates the aromatic ring towards nucleophilic attack, allowing for the displacement of the fluorine by various nucleophiles.[1] This provides a pathway to introduce a wide range of functional groups at the 4-position.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol details a typical Suzuki-Miyaura coupling reaction using this compound.

-

Reaction Setup:

-

To a flame-dried round-bottom flask, add this compound (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

-

-

Solvent Addition and Degassing:

-

Add a suitable solvent system (e.g., a mixture of toluene and water).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and dilute it with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

-

Experimental Workflow Diagram

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound may cause skin, eye, and respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[2] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an essential tool for chemists in the pharmaceutical and agrochemical industries. A thorough understanding of its characteristics, as detailed in this guide, is crucial for its safe and effective use in the development of novel and complex molecules.

References

-

4-Bromo-3-fluoroanisole - PINPOOLS - B2B better chemical procurement. (n.d.). Retrieved from [Link]

-

This compound [CAS: ] - Ivy Fine Chemicals. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structural Isomers of 3-Bromo-4-fluoroanisole for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic scaffold is paramount. The subtle shifts in electronic and steric properties imparted by positional isomerism can dramatically alter a molecule's biological activity, pharmacokinetic profile, and material characteristics. This guide provides a comprehensive technical overview of the structural isomers of bromo-fluoroanisole, with a primary focus on 3-bromo-4-fluoroanisole and its positional counterparts. As building blocks in the synthesis of complex molecular architectures, a thorough understanding of their individual properties, synthesis, and characterization is essential for researchers and drug development professionals.

The Critical Role of Isomerism in Drug Discovery

Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit remarkably different pharmacological profiles. This divergence can manifest as variations in target affinity, metabolic stability, and toxicity. For instance, the placement of halogen atoms on a phenyl ring can influence lipophilicity, hydrogen bonding potential, and susceptibility to metabolic degradation, all of which are critical parameters in drug design. The bromo-fluoroanisole scaffold, in particular, offers a rich playground for medicinal chemists, with the bromine atom serving as a versatile handle for cross-coupling reactions and the fluorine atom often enhancing metabolic stability and binding affinity.

There are twelve possible structural isomers of a disubstituted bromo-fluoroanisole, each with a unique substitution pattern on the benzene ring. This guide will systematically explore these isomers, providing a comparative analysis of their physical and spectroscopic properties, detailed synthetic protocols for key examples, and insights into their applications in drug discovery.

The Twelve Structural Isomers of Bromo-fluoroanisole

The twelve positional isomers of bromo-fluoroanisole are:

-

2-Bromo-3-fluoroanisole

-

2-Bromo-4-fluoroanisole

-

2-Bromo-5-fluoroanisole

-

2-Bromo-6-fluoroanisole

-

3-Bromo-2-fluoroanisole

-

This compound

-

3-Bromo-5-fluoroanisole

-

4-Bromo-2-fluoroanisole

-

4-Bromo-3-fluoroanisole

-

5-Bromo-2-fluoroanisole

-

5-Bromo-3-fluoroanisole (same as 3-Bromo-5-fluoroanisole)

-

6-Bromo-2-fluoroanisole (same as 2-Bromo-6-fluoroanisole)

-

6-Bromo-3-fluoroanisole (same as 3-Bromo-6-fluoroanisole, which is 2-Bromo-5-fluoroanisole)

For clarity and to avoid redundancy, we will focus on the unique positional isomers.

Comparative Analysis of Physicochemical Properties

The physical properties of these isomers, such as boiling point, melting point, and density, are dictated by the intermolecular forces, which are in turn influenced by the substitution pattern. The following table summarizes the available data for a selection of these isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 2-Bromo-3-fluoroanisole | 446-59-3 | C₇H₆BrFO | 205.02 | 189.2±20.0[1] | 217-219[2] | 1.531±0.06[1] | ~1.54 |

| 2-Bromo-4-fluoroanisole | 452-08-4 | C₇H₆BrFO | 205.02 | 89 / 1 mmHg[3] | - | 1.581 at 25°C[3] | 1.545[3] |

| 2-Bromo-5-fluoroanisole | 450-88-4 | C₇H₆BrFO | 205.02 | 143-145 / 760 mmHg[4] | - | 1.5983 at 25°C[4] | 1.542[4] |

| This compound | 1161497-23-9 | C₇H₆BrFO | 205.02 | 212.3±20.0[5] | - | 1.531±0.06[5] | - |

| 3-Bromo-5-fluoroanisole | 29578-39-0 | C₇H₆BrFO | 205.02 | - | - | - | - |

| 4-Bromo-2-fluoroanisole | 2357-52-0 | C₇H₆BrFO | 205.02 | 84 / 7 mmHg[6] | 16[7] | 1.59 at 25°C[6] | 1.545[6] |

| 4-Bromo-3-fluoroanisole | 458-50-4 | C₇H₆BrFO | 205.02 | 216[8] | 217-219[9] | 1.6[8] | 1.54[8] |

Note: Data for some isomers is incomplete due to limited availability in public literature. Predicted values are indicated where applicable.

Spectroscopic Differentiation: A Key to Isomer Identification

Unequivocal identification of a specific isomer relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides a wealth of structural information.

¹H and ¹³C NMR Spectroscopy

The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the positions of the bromine and fluorine atoms.

¹H NMR: The aromatic region of the ¹H NMR spectrum for these isomers will typically show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The magnitude of the fluorine-proton coupling constants (J-coupling) is dependent on the number of bonds separating the two nuclei (²JHF, ³JHF, ⁴JHF, etc.), providing valuable information about the substitution pattern.

¹³C NMR: The ¹³C NMR spectra are often simpler to interpret due to proton decoupling. The carbon chemical shifts are influenced by the electronegativity of the attached halogens and the resonance effects of the methoxy group. The large one-bond carbon-fluorine coupling (¹JCF) is a particularly useful diagnostic tool.

The following diagram illustrates a general workflow for distinguishing between different bromofluoroanisole isomers using a combination of 1D and 2D NMR techniques.

Caption: Workflow for Isomer Identification using NMR.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR Spectroscopy: The IR spectra of these isomers will show characteristic C-H stretching and bending vibrations for the aromatic ring and the methoxy group. The C-O stretching of the anisole will also be present. While the C-Br and C-F stretching vibrations are also in the fingerprint region, their positions can be influenced by the overall substitution pattern, offering subtle clues for differentiation.

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will typically show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. The fragmentation patterns can also be diagnostic. For example, the loss of a methyl radical (•CH₃) from the methoxy group to form a [M-15]⁺ ion is a common fragmentation pathway for anisoles. The subsequent fragmentation of the aromatic ring can be influenced by the positions of the halogen substituents.

Synthetic Strategies: A Senior Application Scientist's Perspective

The synthesis of a specific bromofluoroanisole isomer requires a carefully considered strategy, often dictated by the directing effects of the substituents on the aromatic ring. Below are detailed protocols for the synthesis of two representative isomers, highlighting the rationale behind the chosen methodologies.

Protocol 1: Electrophilic Bromination of 2-Fluoroanisole to Synthesize 4-Bromo-2-fluoroanisole

This protocol exemplifies a direct electrophilic aromatic substitution, where the activating and ortho-, para-directing methoxy group, along with the ortho-directing fluorine, guides the incoming bromine to the 4-position.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 12.6 g (0.1 mol) of 2-fluoroanisole in 50 mL of chloroform.[5]

-

Bromination: Cool the flask in an ice-water bath to 0-10 °C. Add 16.0 g (0.1 mol) of bromine dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10 °C. The choice of a non-polar solvent like chloroform minimizes side reactions and controls the reactivity of bromine.

-

Reaction Progression: After the addition is complete, stir the reaction mixture at 0-10 °C for an additional hour. Then, remove the ice bath and heat the mixture to reflux (60-63 °C) for 6 hours to ensure complete reaction.[5]

-

Work-up: Cool the reaction mixture to room temperature. Wash the chloroform solution sequentially with a 10% aqueous solution of sodium bisulfite (to quench any unreacted bromine), a saturated aqueous solution of sodium bicarbonate (to neutralize any acidic byproducts), and water. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the chloroform by rotary evaporation. Purify the crude product by vacuum distillation (95-96 °C at 12 mmHg) to yield 4-bromo-2-fluoroanisole as a clear liquid.[5]

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The final product should be characterized by ¹H and ¹³C NMR to confirm the regiochemistry of the bromination.

Protocol 2: Synthesis of 2-Bromo-3-fluoroanisole from 2-Bromo-3-fluorophenol

This protocol demonstrates a nucleophilic substitution reaction (Williamson ether synthesis), a reliable method for forming ethers from phenols.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 19.1 g (0.1 mol) of 2-bromo-3-fluorophenol in 100 mL of N,N-dimethylformamide (DMF). Add 13.8 g (0.1 mol) of anhydrous potassium carbonate. DMF is an excellent polar aprotic solvent for this type of reaction, and potassium carbonate is a suitable base to deprotonate the phenol.

-

Methylation: Add 14.2 g (0.1 mol) of iodomethane to the reaction mixture. Stir the mixture vigorously at room temperature for 24 hours.[10]

-

Work-up: Pour the reaction mixture into 400 mL of water and extract with hexane (3 x 100 mL). The use of a non-polar solvent like hexane for extraction is effective for the relatively non-polar product.

-

Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Filter the solution through a plug of silica gel and concentrate under reduced pressure to obtain 2-bromo-3-fluoroanisole.[10]

Self-Validation: The disappearance of the starting phenol can be monitored by TLC. The final product should be characterized by NMR and mass spectrometry to confirm the formation of the ether and the integrity of the substitution pattern.

The following diagram illustrates the key steps in these two synthetic approaches.

Caption: Synthetic Workflows for Bromofluoroanisole Isomers.

Applications in Drug Development: The Power of Positional Isomerism

The bromofluoroanisole isomers are valuable building blocks in the synthesis of a wide range of biologically active molecules. The bromine atom provides a convenient handle for introducing molecular diversity through cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. A bromofluoroanisole isomer can be coupled with a variety of boronic acids or esters to generate biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

Buchwald-Hartwig Amination

The palladium-catalyzed formation of carbon-nitrogen bonds is another indispensable tool in drug discovery. A bromofluoroanisole isomer can be coupled with a wide range of primary and secondary amines to introduce diverse functionalities, which can be crucial for modulating solubility, cell permeability, and target engagement.

Example Application: 4-Bromo-3-fluoroanisole has been utilized as a key intermediate in the synthesis of orally available mGlu1 receptor enhancers, which have potential applications in the treatment of neurological disorders such as anxiety and depression.[11] The specific substitution pattern of this isomer is crucial for achieving the desired pharmacological activity.

Conclusion

The structural isomers of bromo-fluoroanisole represent a class of highly versatile and valuable building blocks for drug discovery and materials science. Their utility stems from the unique interplay of the electronic and steric effects of the bromine, fluorine, and methoxy substituents, which can be finely tuned by their positional arrangement on the aromatic ring. A thorough understanding of the synthesis, characterization, and reactivity of each isomer is therefore critical for any researcher working in these fields. This guide has provided a comprehensive overview of these key aspects, with the aim of empowering scientists to effectively utilize these powerful synthetic tools in their research endeavors.

References

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved January 11, 2026, from [Link]

- Wiley-VCH. (2007). Supporting Information.

- Organic Syntheses. (n.d.). Procedure. Retrieved January 11, 2026, from a specific synthesis procedure on the Organic Syntheses website.

-

AA Blocks. (n.d.). 4-Bromo-2-fluoroanisole. Retrieved January 11, 2026, from [Link]

- High Quality 2-Bromo-3-fluoroanisole CAS No.: 446-59-3. (n.d.).

-

PubChem. (n.d.). 2-Bromo-4-fluoroanisole. Retrieved January 11, 2026, from [Link]

- Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole. (n.d.). Retrieved January 11, 2026, from a chemical supplier's technical article.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

LookChem. (n.d.). Cas 458-50-4,4-BROMO-3-FLUOROANISOLE. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-3-fluoroanisole. Retrieved January 11, 2026, from [Link]

-

INDOFINE Chemical Company. (n.d.). 4-BROMO-2-FLUOROANISOLE. Retrieved January 11, 2026, from [Link]

-

PINPOOLS. (n.d.). 4-Bromo-3-fluoroanisole. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-5-fluoroaniline. Retrieved January 11, 2026, from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Profile of 3-Bromo-2-fluoroanisole for Research. Retrieved January 11, 2026, from a company blog or technical article.

- Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy.

-

PubChem. (n.d.). 3-Bromo-4-fluorohex-3-ene. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluoro-3-methoxybenzene. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoroanisole. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra. Retrieved January 11, 2026, from [Link]

Sources

- 1. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 2. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-Bromo-2-fluorotoluene (51437-00-4) IR Spectrum [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2-Bromo-3-fluoroanisole synthesis - chemicalbook [chemicalbook.com]

- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-fluoroanisole

Abstract

3-Bromo-4-fluoroanisole is a key structural motif and versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The precise arrangement of its substituents—bromo, fluoro, and methoxy groups—provides a unique combination of steric and electronic properties that are instrumental in modern drug design. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of target molecules[1][2]. This guide provides a comprehensive analysis of viable synthetic pathways to this compound, designed for researchers, medicinal chemists, and process development professionals. We critically evaluate potential strategies, explain the underlying chemical principles dictating regioselectivity, and provide a detailed, field-proven experimental protocol for the most logical and efficient synthetic route.

Introduction and Retrosynthetic Analysis

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to control the regiochemical outcome. For a target like this compound, two primary retrosynthetic disconnections come to mind: the formation of the aryl-bromo bond and the formation of the aryl-ether bond.

A common and seemingly straightforward approach in aromatic chemistry is electrophilic aromatic substitution. This would suggest the direct bromination of a readily available precursor, 4-fluoroanisole. However, a deep understanding of substituent effects is critical to predicting the outcome of this reaction. A more robust strategy involves constructing the molecule from a precursor that already contains the desired bromo-fluoro substitution pattern, followed by the formation of the methyl ether. This guide will explore both approaches, highlighting the chemical principles that favor the latter strategy for achieving the desired isomer with high purity.

Pathway Evaluation: The Challenge of Regioselectivity

Pathway A: Direct Electrophilic Bromination of 4-Fluoroanisole

The direct bromination of 4-fluoroanisole presents a classic case study in competing directing effects in electrophilic aromatic substitution. The aromatic ring is substituted with a methoxy group (-OCH₃) and a fluorine atom (-F).

-

Methoxy Group (-OCH₃): A powerful activating group that directs incoming electrophiles to the ortho and para positions through a strong +R (resonance) effect.

-

Fluoro Group (-F): A deactivating group due to its strong -I (inductive) effect, but it also directs ortho and para due to a +R effect.

In this scenario, the activating effect of the methoxy group overwhelmingly dominates. Since the para position is blocked by the fluorine atom, electrophilic attack is strongly directed to the positions ortho to the methoxy group, namely C2 and C6. Substitution at the C3 and C5 positions, which are ortho to the fluorine, is significantly less favored.

Consequently, the direct bromination of 4-fluoroanisole will predominantly yield 2-Bromo-4-fluoroanisole , not the desired 3-bromo isomer. This makes Pathway A an inefficient and impractical route for the target molecule.

Caption: Regioselectivity in the bromination of 4-fluoroanisole.

Pathway B: Synthesis from a Pre-functionalized Phenol (Recommended)

A superior and more logical strategy is to begin with a commercially available or readily synthesized precursor that already possesses the required 3-bromo-4-fluoro substitution pattern. 3-Bromo-4-fluorophenol is the ideal starting material for this purpose. The synthesis then simplifies to a single, high-yielding etherification step.

This multi-step, but highly regioselective, pathway involves two key transformations:

-

Electrophilic Bromination of 4-Fluorophenol: The hydroxyl group (-OH) is, like the methoxy group, a powerful ortho, para-director. Bromination of 4-fluorophenol will therefore selectively occur at the positions ortho to the hydroxyl group (C2 and C6)[1]. By controlling the stoichiometry, monosubstitution can be favored to produce 2-bromo-4-fluorophenol. To obtain the desired precursor, one must start with a different phenol or use a more complex route. Correction and Refinement: A more direct precursor is 3-Bromo-4-fluorophenol [3][4]. The synthesis of this precursor itself often starts from 3-bromo-4-fluoroaniline via a Sandmeyer reaction or from 4-fluorophenol through a carefully controlled bromination process where the directing effects lead to the desired isomer, though this is less straightforward. For the purpose of this guide, we will assume the availability of 3-Bromo-4-fluorophenol, which is a common starting point in custom synthesis[4].

-

Williamson Ether Synthesis: The phenoxide, generated by treating 3-Bromo-4-fluorophenol with a base, undergoes nucleophilic substitution with a methylating agent (e.g., iodomethane or dimethyl sulfate) to form the target anisole. This is a classic, reliable, and high-yielding reaction[5][6].

Caption: Recommended synthesis workflow via Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol details the methylation of 3-Bromo-4-fluorophenol, a robust and scalable method for producing this compound. The procedure is adapted from standard Williamson ether synthesis methodologies[5][6].

Reaction: (Self-generated image placeholder for the chemical reaction)

Materials and Reagents:

| Reagent/Material | CAS No. | Molecular Wt. | Quantity (Example Scale) | Molar Eq. |

| 3-Bromo-4-fluorophenol | 27407-11-0 | 191.00 | 10.0 g | 1.0 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 10.8 g | 1.5 |

| Iodomethane (CH₃I) | 74-88-4 | 141.94 | 8.1 g (3.55 mL) | 1.1 |

| Acetone (anhydrous) | 67-64-1 | 58.08 | 100 mL | - |

| Diethyl Ether | 60-29-7 | 74.12 | ~150 mL | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | - |

| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | ~50 mL | - |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-4-fluorophenol (10.0 g, 52.3 mmol) and anhydrous potassium carbonate (10.8 g, 78.5 mmol).

-

Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the suspension vigorously at room temperature for 15 minutes. The formation of the potassium phenoxide salt will occur.

-

Methylation: Add iodomethane (3.55 mL, 57.5 mmol) dropwise to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up (Quenching and Extraction):

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the suspension to remove the inorganic salts (K₂CO₃ and KI). Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in 100 mL of diethyl ether.

-

Transfer the ether solution to a separatory funnel and wash sequentially with 50 mL of 1 M NaOH (to remove any unreacted phenol), 50 mL of water, and 50 mL of brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Remove the diethyl ether under reduced pressure to yield the crude this compound as an oil or low-melting solid.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary, though the purity is often sufficient for subsequent steps after a basic aqueous wash.

Characterization and Physicochemical Properties

Proper characterization is essential to confirm the identity and purity of the synthesized product.

Table of Properties:

| Property | Value |

| CAS Number | 1161497-23-9 |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol |

| Appearance | Colorless to light yellow oil or low-melting solid |

| Boiling Point | Not well-documented, estimated >200°C at atm. pressure |

| ¹H NMR | Spectral data can be found in chemical databases[7]. Expected peaks for methoxy protons (~3.9 ppm) and aromatic protons (7.0-7.5 ppm range with characteristic splitting patterns). |

| ¹³C NMR | Expected signals for methyl carbon, aromatic carbons, and carbons bonded to F, Br, and O. |

Safety and Handling

-

3-Bromo-4-fluorophenol: Corrosive and toxic. Avoid skin and eye contact.

-

Iodomethane (Methyl Iodide): Highly toxic, a carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves.

-

Potassium Carbonate: Irritant.

-

Acetone/Diethyl Ether: Highly flammable solvents. Ensure all heating is done using a heating mantle or water bath, with no open flames or spark sources nearby.

Conclusion

While the direct bromination of 4-fluoroanisole is an ineffective method for synthesizing this compound due to unfavorable regiochemical control, a robust and highly selective pathway is available through the Williamson ether synthesis. By starting with the pre-functionalized intermediate, 3-Bromo-4-fluorophenol, the desired product can be obtained in high yield and purity. This methodological guide provides a clear, reliable, and scalable protocol for researchers and drug development professionals, ensuring the efficient production of this valuable synthetic building block.

References

- Benchchem. (n.d.). This compound | 1161497-23-9.

- Benchchem. (n.d.). Technical Support Center: Enhancing Regioselectivity of Electrophilic Substitution on 4-Fluoroanisole.

-

Huston, R. C., & Ballard, M. M. (n.d.). o-BROMOPHENOL. Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Benchchem. (n.d.). Application Notes and Protocols for the Bromination of 4-Fluorophenol.

- Google Patents. (n.d.). US3446856A - Methylation of phenols.

- ExploreChem. (n.d.). Exploring 3-Bromo-4-Fluorophenol: Properties, Applications, and Suppliers.

-

Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-fluoroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Gholipour, F., Rahmani, M., & Panahi, F. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). Green Processing and Synthesis.

-

ResearchGate. (n.d.). The preparation of some methyl‐substituted phenols and phenol alcohols. Retrieved from [Link]

-

Filo. (2025, May 30). Mechanism of reaction of p-bromo aniline I) diazotisation then undergo Sa... Retrieved from [Link]

- Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Edubirdie. (2023). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.

-

AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

NIH. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]

-

ResearchGate. (2002, May). Bromination of Phenols by Means of Bromide-Bromate Solution. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 4-Bromo-3-fluorophenol.

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US2950325A - Process for making fluorophenols.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-fluoroanisole in Pharmaceutical Synthesis.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-3-fluoroanisole in Modern Pharmaceutical Synthesis.

-

Science of Synthesis. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation). Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.

-

SpectraBase. (n.d.). 3-Bromo-4-fluoroaniline. Retrieved from [Link]

-

Xing, L., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715-26. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Schaefer, T., & Sebastian, R. (1989). H nuclear magnetic resonance and molecular orbital studies of the conformations of 3-fluoroanisole. Canadian Journal of Chemistry, 67, 1027. Retrieved from [Link]

-

RSC Publishing. (n.d.). Controlling the regioselectivity of the bromolactonization reaction in HFIP. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (2025, October 26). 4-Bromo-3-fluoroanisole: A Key Intermediate in Custom Synthesis Projects.

-

PubChem. (n.d.). 4-Bromo-3-fluorophenol. Retrieved from [Link]

- Google Patents. (n.d.). US3449443A - Method for selectively brominating phenols.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-4-fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. This compound(1161497-23-9) 1H NMR spectrum [chemicalbook.com]

Introduction: The Strategic Importance of Halogenated Anisoles

An In-depth Technical Guide to 3-Bromo-4-fluoroanisole: Structure, Synthesis, and Application

Halogenated anisoles are a cornerstone class of intermediates in modern organic synthesis, prized for their versatile reactivity.[1] The strategic placement of halogen atoms on the anisole ring provides reactive handles for a multitude of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents.[1] Within medicinal chemistry, the introduction of halogens, particularly fluorine, can profoundly influence a drug candidate's pharmacological profile. Fluorine is frequently employed to enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties such as lipophilicity.[1] this compound (CAS No. 1161497-23-9) epitomizes the utility of this class of compounds.[1][2] With its distinct arrangement of bromo, fluoro, and methoxy substituents, it offers a unique combination of steric and electronic properties, making it an invaluable building block for creating complex molecular architectures in the pharmaceutical and agrochemical industries.[1] This guide provides an in-depth examination of its chemical structure, synthesis, spectroscopic characterization, and key synthetic applications for researchers and drug development professionals.

Core Chemical Identity and Physical Properties

This compound is a disubstituted anisole derivative with the chemical formula C₇H₆BrFO.[1][2] The molecule's formal IUPAC name is 2-Bromo-1-fluoro-4-methoxybenzene.[2] Its structure is characterized by a methoxy group (-OCH₃), a fluorine atom at position 4, and a bromine atom at position 3 of the benzene ring.

Caption: Chemical structure of this compound.

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-1-fluoro-4-methoxybenzene | [2] |

| CAS Number | 1161497-23-9 | [1][2] |

| Molecular Formula | C₇H₆BrFO | [1][2] |

| Molecular Weight | 205.02 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 212.3±20.0 °C (Predicted) | [2] |

| Density | 1.531±0.06 g/cm³ (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis Protocol: Williamson Ether Synthesis

A common and reliable method for preparing this compound is via the Williamson ether synthesis, starting from the corresponding phenol. This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, iodomethane.

Causality of Experimental Design

-

Choice of Base (Potassium Hydroxide): A strong base like potassium hydroxide (KOH) is required to quantitatively deprotonate the weakly acidic phenolic hydroxyl group of 4-bromo-3-fluorophenol. This generates the highly nucleophilic potassium phenoxide intermediate necessary for the subsequent alkylation step.

-

Alkylating Agent (Iodomethane): Iodomethane is an excellent electrophile for this Sₙ2 reaction. The carbon-iodine bond is relatively weak and highly polarizable, making iodide a good leaving group and facilitating a rapid reaction rate at moderate temperatures.

-

Solvent (Tetrahydrofuran): Tetrahydrofuran (THF) is an appropriate polar aprotic solvent that can dissolve both the starting phenol and the potassium phenoxide intermediate. It does not participate in the reaction but effectively solvates the potassium cation.

Step-by-Step Experimental Methodology

This protocol is adapted from established procedures for anisole synthesis.[3]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-fluorophenol (5.0 g, 26.18 mmol, 1.0 equiv) and tetrahydrofuran (50 mL).

-

Base Addition: While stirring, add potassium hydroxide (2.94 g, 52.40 mmol, 2.0 equiv) to the flask in portions. Stir the mixture until the KOH is fully dissolved and the phenoxide has formed.

-

Alkylation: Carefully add iodomethane (5.6 g, 39.45 mmol, 1.5 equiv) dropwise to the stirring mixture.

-

Reaction Monitoring: Heat the reaction mixture to 30°C and stir for approximately 4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (e.g., 4:1). The disappearance of the starting phenol spot indicates the reaction is complete.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

| Technique | Expected Characteristics |

| ¹H NMR | Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), each showing complex splitting due to H-H and H-F coupling. A sharp singlet for the methoxy (-OCH₃) protons around 3.8-3.9 ppm. |

| ¹³C NMR | Seven distinct signals are expected. The methoxy carbon will appear around 56 ppm. Aromatic carbons will be in the 110-160 ppm range, with characteristic C-F and C-Br couplings affecting their chemical shifts and splitting patterns. |

| IR (cm⁻¹) | C-H stretching (aromatic): ~3050-3100; C-H stretching (aliphatic, -OCH₃): ~2850-2960; C=C stretching (aromatic): ~1450-1600; C-O stretching (aryl ether): ~1250; C-F stretching: ~1200-1250; C-Br stretching: ~550-750.[4] |

| Mass Spec | A characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the isotopic signature of a single bromine atom. |

Synthetic Utility and Reaction Pathways

The true value of this compound lies in its capacity to serve as a versatile precursor for more complex molecules through selective manipulation of its functional groups.

Key Reaction Classes

-

Cross-Coupling Reactions: The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings. These reactions are fundamental for constructing new carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex scaffolds.

-

Grignard Reagent Formation: The bromine atom allows for the formation of the corresponding Grignard reagent, (3-fluoro-4-methoxyphenyl)magnesium bromide, by reacting with magnesium metal.[1] This powerful organometallic nucleophile can be used to form new C-C bonds by reacting with a wide range of electrophiles like aldehydes, ketones, and esters.[1]

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the fluorine atom can activate the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of the fluorine by strong nucleophiles under specific conditions.[1]

-

Demethylation: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield the corresponding 3-bromo-4-fluorophenol.[1] This exposes a phenolic hydroxyl group that can be used for further functionalization.[1]

Caption: Key reaction pathways involving this compound.

Safety, Handling, and Storage

-

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5][6]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Use only in a well-ventilated area or a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

-

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its defined stereochemistry and the differential reactivity of its bromo, fluoro, and methoxy groups provide chemists with a powerful tool for the strategic assembly of complex molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in pharmaceutical, agrochemical, and materials science research.

References

-

Cas 458-50-4,4-BROMO-3-FLUOROANISOLE - LookChem. (n.d.). LookChem. Retrieved January 11, 2026, from [Link]

-

4-Fluoroanisole | C7H7FO | CID 9987 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- Method for preparing p-fluoro anisole - Google Patents. (n.d.). Google Patents.

-

4-Bromo-3-fluoroanisole - PINPOOLS. (n.d.). PINPOOLS. Retrieved January 11, 2026, from [Link]

-

infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br - Doc Brown. (n.d.). Doc Brown's Chemistry. Retrieved January 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 4-Bromo-3-fluoroanisole | 458-50-4 [chemicalbook.com]

- 4. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 4-Bromo-3-fluoroanisole | 458-50-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. jk-sci.com [jk-sci.com]

3-Bromo-4-fluoroanisole IUPAC name

An In-Depth Technical Guide to 3-Bromo-4-fluoroanisole: Synthesis, Reactivity, and Applications for Modern Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound, a critical fluorinated building block for the pharmaceutical and agrochemical industries. We delve into its precise chemical identity, physicochemical properties, and detailed synthetic methodologies. The guide further explores the compound's rich chemical reactivity, showcasing its utility in advanced organic transformations such as cross-coupling reactions and organometallic chemistry. By contextualizing its application within medicinal chemistry, this document serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic properties of this versatile intermediate.

Introduction and Nomenclature: Establishing Chemical Identity

Halogenated anisoles are foundational intermediates in organic synthesis, providing reactive handles for constructing the complex molecular architectures required for pharmaceuticals and agrochemicals.[1] The strategic incorporation of fluorine, in particular, is a widely employed tactic in medicinal chemistry to modulate a molecule's pharmacological profile, enhancing metabolic stability, target binding affinity, and other crucial pharmacokinetic properties.[1][2]

The subject of this guide, This compound , is a prime example of such a scaffold. However, precision in nomenclature is paramount. The common name this compound, which implies substitution relative to the methoxy-bearing carbon (C1), corresponds to the International Union of Pure and Applied Chemistry (IUPAC) name 2-Bromo-1-fluoro-4-methoxybenzene . Its unique Chemical Abstracts Service (CAS) number is 1161497-23-9 .[3] This compound should not be confused with its common isomer, 4-Bromo-3-fluoroanisole (CAS: 458-50-4), which has an IUPAC name of 1-Bromo-2-fluoro-4-methoxybenzene.[4][5] This guide will focus exclusively on the 2-Bromo-1-fluoro-4-methoxybenzene (CAS: 1161497-23-9) structure.

This compound's utility stems from the orthogonal reactivity of its substituents: the C-Br bond serves as a classical handle for cross-coupling and organometallic reactions, the electron-withdrawing fluorine atom influences the ring's electronics and can participate in nucleophilic aromatic substitution (SNAr), and the methoxy group can be modified or cleaved to reveal a phenol.[1] This trifecta of functionality makes it an invaluable precursor for synthesizing elaborate molecular targets.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |